![molecular formula C13H19NO B1493610 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2160285-72-1](/img/structure/B1493610.png)
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (hereinafter referred to as ‘1-DMPC’) is a cyclic ether compound with a unique chemical structure. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1-DMPC has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound for the study of the structure and reactivity of cyclic ethers. It has also been used as a ligand for the study of metal-ion complexes, and as a substrate for the study of enzymes. In addition, it has been used in the synthesis of various compounds, such as peptides and peptidomimetics.
Mechanism Of Action
The mechanism of action of 1-DMPC is not fully understood. However, it is believed to be involved in a range of biochemical processes, such as the inhibition of certain enzymes, the modulation of certain receptors, and the inhibition of certain transporters. It is also believed to have an effect on the activity of certain ion channels and to modulate the activity of certain hormones.
Biochemical And Physiological Effects
1-DMPC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor 5-HT2A. In addition, it has been shown to inhibit the activity of certain transporters, such as the glucose transporter GLUT4.
Advantages And Limitations For Lab Experiments
1-DMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing adverse reactions. However, it is important to note that 1-DMPC is not soluble in organic solvents, and it has a low solubility in aqueous solutions.
Future Directions
1-DMPC has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new drugs and drug delivery systems, the development of new therapeutic agents, and the development of new diagnostic tools. In addition, 1-DMPC could be used to study the structure and reactivity of cyclic ethers, to study the activity of metal-ion complexes, and to study the activity of enzymes. Finally, 1-DMPC could be used in the synthesis of peptides and peptidomimetics.
properties
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZTFHSUQNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



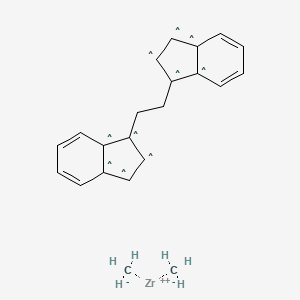
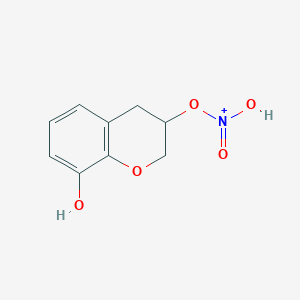
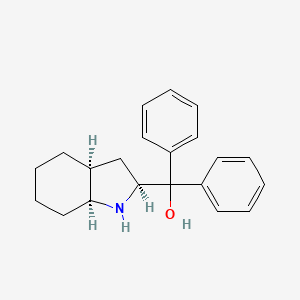

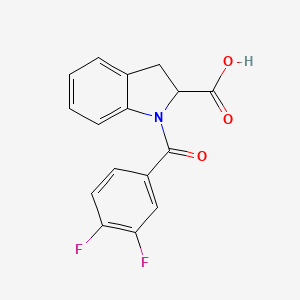


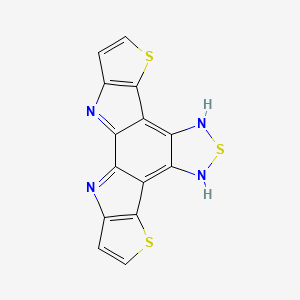



![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)